molecular formula C27H21BrClN3O2 B2717962 (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 304446-62-6

(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2717962
CAS No.: 304446-62-6
M. Wt: 534.84
InChI Key: GNVIGTPJXMKDGV-UHFFFAOYSA-N
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Description

(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that features a diverse array of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.

    Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent.

    Coupling reactions: The final step often involves coupling the synthesized pyrazole and quinoline derivatives with the 4-bromophenyl and 4-methoxyphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline moiety suggests potential antimalarial activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (4-bromophenyl)(5-(2-chloroquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar structure but lacks the methyl group on the quinoline ring.

    (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

The uniqueness of (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both quinoline and pyrazole moieties in a single molecule is particularly noteworthy, as it may lead to unique interactions with biological targets.

Properties

IUPAC Name

(4-bromophenyl)-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrClN3O2/c1-16-3-4-19-14-22(26(29)30-23(19)13-16)25-15-24(17-7-11-21(34-2)12-8-17)31-32(25)27(33)18-5-9-20(28)10-6-18/h3-14,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVIGTPJXMKDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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